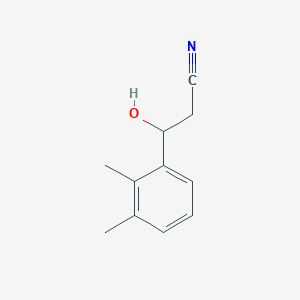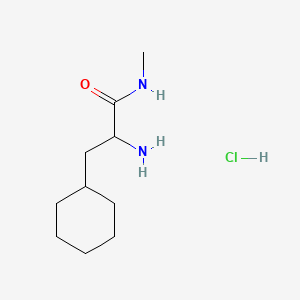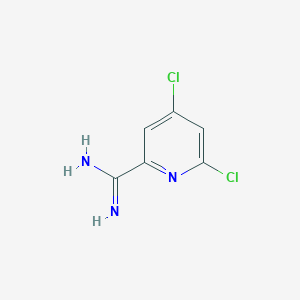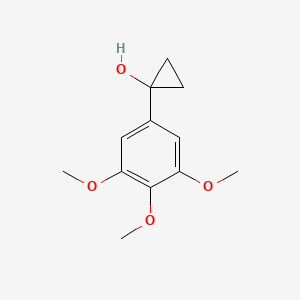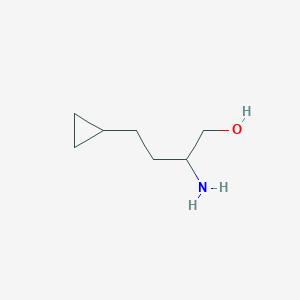![molecular formula C8H5F2NOS B13598094 Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- CAS No. 55225-90-6](/img/structure/B13598094.png)
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- is an organic compound with the molecular formula C8H5F2NOS. This compound is characterized by the presence of a benzene ring substituted with a difluoromethylthio group and an isocyanate group. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- typically involves the nucleophilic substitution of a difluoromethylthio group onto a benzene ring. One common method involves the reaction of difluoromethylthiol with a benzene derivative under basic conditions. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- often involves large-scale reactions using automated equipment to ensure precision and safety. The process typically includes the use of high-purity reagents and controlled reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The difluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-[(difluoromethyl)thio]-4-methyl-
- Benzene, 1-[(difluoromethyl)thio]-2-isocyanato-
- Benzene, 1-[(difluoromethyl)thio]-3-methyl-
Uniqueness
Benzene, 1-[(difluoromethyl)thio]-3-isocyanato- is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both the difluoromethylthio and isocyanate groups allows for a wide range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
55225-90-6 |
|---|---|
Molekularformel |
C8H5F2NOS |
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
1-(difluoromethylsulfanyl)-3-isocyanatobenzene |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)13-7-3-1-2-6(4-7)11-5-12/h1-4,8H |
InChI-Schlüssel |
GBGZMYKTKWTDFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate](/img/structure/B13598013.png)


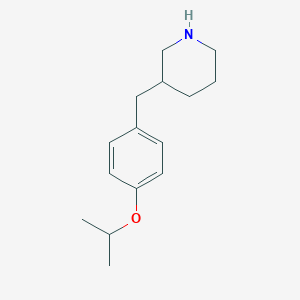
![rac-(1R,4R,6R)-4-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-6-ol](/img/structure/B13598025.png)

